Fluticasone
Overview
Description
Fluticasone is a synthetic glucocorticoid used primarily for its anti-inflammatory properties. It is available in two main forms: this compound propionate and this compound furoate. These compounds are commonly used in inhalers, nasal sprays, and topical treatments to manage conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis .
Scientific Research Applications
Fluticasone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucocorticoid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating asthma, COPD, and allergic rhinitis
Industry: Utilized in the development of advanced drug delivery systems, such as liposomes and nano-encapsulated particles
Mechanism of Action
- Fluticasone is a synthetic glucocorticoid available in two esters: this compound furoate and this compound propionate .
- Its primary targets are glucocorticoid receptors within cells .
- By suppressing the production of inflammatory mediators (such as cytokines, chemokines, and inflammatory enzymes), it reduces inflammation and related symptoms .
- It achieves this by inducing phospholipase A2 inhibitory proteins (lipocortins) and sequentially inhibiting the release of arachidonic acid .
- This compound propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Long-term use or high doses of Fluticasone may increase the risk of having side effects such as a serious allergic reaction, hormonal (adrenal gland) disorder, nose sores, a yeast (fungal) infection in your throat or nose, a higher risk of infections, cataracts or glaucoma, weak bones or osteoporosis and delayed growth in children . It is also harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Biochemical Analysis
Biochemical Properties
Fluticasone interacts with various biomolecules to exert its effects. It binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and repressing pro-inflammatory genes . This compound also inhibits the activity of nuclear factor kappa B, a protein complex that plays a key role in regulating the immune response to infection . Additionally, it affects multiple inflammatory cells, including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, as well as mediators such as histamine, eicosanoids, leukotrienes, and cytokines .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating glucocorticoid receptors, which leads to the suppression of inflammatory cytokines and chemokines . This results in reduced recruitment and activation of inflammatory cells. This compound also impacts gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes . Furthermore, it affects cellular metabolism by modulating the production of metabolic enzymes and proteins involved in the inflammatory response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which leads to the formation of a receptor-ligand complex. . This binding regulates the transcription of target genes, resulting in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. This compound also inhibits the activity of nuclear factor kappa B, reducing the expression of inflammatory cytokines and chemokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and prolonged action, which allows for sustained anti-inflammatory effects . Its degradation can occur over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound maintains its anti-inflammatory properties over extended periods, but continuous monitoring is necessary to assess any potential changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without significant adverse effects . At high doses, it can lead to toxic effects, including adrenal suppression and reduced immune function . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive hepatic first-pass metabolism, primarily by the enzyme cytochrome P450 3A4, resulting in the formation of inactive metabolites . This metabolism reduces the systemic exposure and potential risks associated with this compound. The metabolic pathways of this compound also involve interactions with various cofactors and enzymes that modulate its activity and degradation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and reach its target sites . This compound binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, it interacts with transporters and binding proteins that influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications and targeting signals play a role in directing this compound to specific compartments or organelles, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluticasone propionate can be synthesized through a series of chemical reactions. One method involves the reaction of 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxoandrosta-1,4-diene-17β-thiocarboxylic acid with fluorobromomethane in the presence of 4-dimethylamino-pyridine and acetone . Another method for this compound furoate involves dissolving the crude product in 2-butanone, followed by crystallization and purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes steps such as solvent extraction, crystallization, and drying under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fluticasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often inactive and excreted from the body .
Comparison with Similar Compounds
Similar Compounds
Budesonide: Another inhaled corticosteroid used for asthma and COPD.
Beclomethasone: Used in inhalers and nasal sprays for similar indications.
Mometasone: Available in various forms for treating inflammatory conditions
Uniqueness
Fluticasone is unique due to its high binding affinity for glucocorticoid receptors and its potent anti-inflammatory effects. It also has a favorable safety profile with minimal systemic absorption, making it suitable for long-term use .
Properties
IUPAC Name |
S-(fluoromethyl) 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNYOODZCAHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861121 | |
Record name | S-(Fluoromethyl) 6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluticasone Propionate exert its therapeutic effects?
A1: this compound Propionate is a synthetic trifluorinated corticosteroid that acts as a potent, locally acting anti-inflammatory agent. [] While its exact mechanism of action is not fully understood, it is believed to work by binding to the glucocorticoid receptor in the cytoplasm of cells. This binding event leads to the inhibition of multiple inflammatory pathways, including the release of inflammatory mediators like cytokines, chemokines, and leukotrienes. [, , ]
Q2: What are the downstream effects of this compound Propionate binding to the glucocorticoid receptor?
A2: Upon binding to the glucocorticoid receptor, this compound Propionate modulates gene transcription. This modulation results in:
- Reduced production of inflammatory cytokines: this compound Propionate has been shown to reduce serum levels of Surfactant Protein D (SP-D), a lung-specific biomarker of inflammation, suggesting a reduction in lung inflammation. []
Q3: What is the molecular formula and weight of this compound Propionate?
A3: The molecular formula of this compound Propionate is C25H31F3O5S. Its molecular weight is 500.58 g/mol. []
Q4: Is there spectroscopic data available for this compound Propionate?
A4: Yes, various spectroscopic techniques have been employed to characterize this compound Propionate, including ultraviolet-visible (UV-Vis) spectrophotometry. These techniques help confirm the identity and purity of the compound. For example, UV spectrophotometric methods have been developed for the simultaneous estimation of this compound Propionate with Formoterol Fumarate in pharmaceutical formulations. [, ]
Q5: What is the clinical evidence supporting the use of this compound Propionate in asthma management?
A5: Numerous clinical trials have established the efficacy of this compound Propionate in managing asthma in both adults and children. Studies have demonstrated its superiority over placebo and comparable effectiveness to other inhaled corticosteroids like Beclomethasone Dipropionate in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication. [, , , ]
Q6: Are there any comparative studies evaluating this compound Propionate against other asthma medications?
A6: Yes, several studies have compared this compound Propionate with other asthma treatments:
- This compound Propionate versus Zafirlukast: In a randomized, double-blind study, low-dose this compound Propionate demonstrated superior efficacy compared to Zafirlukast (a leukotriene receptor antagonist) in improving lung function and symptom control in patients with persistent asthma. []
- This compound Propionate/Formoterol versus this compound Propionate alone: Clinical trials have shown that the combination of this compound Propionate and Formoterol provides superior efficacy in managing moderate-to-severe asthma compared to this compound Propionate monotherapy. []
Q7: Has this compound Propionate been studied in specific populations, such as children or older adults?
A7: Yes, research has investigated the use of this compound Propionate in various age groups:
- Older Adults: Analyses of clinical trials indicate that this compound Furoate/Vilanterol (a combination inhaler containing a corticosteroid and a long-acting beta2-agonist) effectively improves lung function in both younger (<65 years) and older (≥65 years) patients with COPD, with a similar safety profile observed between age groups. []
Q8: Are there any concerns regarding the long-term use of high-dose inhaled corticosteroids like this compound Propionate?
A8: Long-term use of high-dose inhaled corticosteroids, including this compound Propionate, has been associated with potential adverse effects such as adrenal suppression. [, ] Regular monitoring and individualized treatment plans are essential to minimize risks. []
Q9: Are there specific patient populations where caution is warranted when using this compound Propionate?
A9: While this compound Propionate is generally considered safe and effective, certain groups may require careful consideration:
Q10: What types of formulations are available for this compound Propionate delivery?
A10: this compound Propionate is primarily available as an inhalation powder for delivery via dry powder inhalers (DPI). [, ] These devices allow for precise dosing and efficient delivery to the lungs. Several formulations, including those combined with long-acting beta2-agonists like Salmeterol and Formoterol, are available to provide both anti-inflammatory and bronchodilatory effects. [, ]
Q11: Have there been efforts to develop alternative drug delivery systems for this compound Propionate?
A11: Research continues to explore novel drug delivery approaches for this compound Propionate, aiming to enhance its therapeutic benefits while minimizing potential drawbacks. These approaches include:
Q12: What analytical techniques are used to quantify this compound Propionate in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and consistency of this compound Propionate formulations:
- Ultra Performance Liquid Chromatography (UPLC): This highly sensitive and efficient technique allows for the separation and quantification of this compound Propionate in complex mixtures. [] It is often used to assess the purity of drug substances and finished products.
- High-Performance Liquid Chromatography (HPLC): Similar to UPLC, HPLC is a widely used technique for analyzing this compound Propionate and related compounds. [] It enables accurate determination of drug content and can be coupled with various detectors for specific applications.
- UV-Vis Spectrophotometry: This technique relies on the absorption of ultraviolet-visible light by this compound Propionate to determine its concentration. [] It is a relatively simple and cost-effective method for routine quality control.
Q13: How are these analytical methods validated to ensure their reliability and accuracy?
A13: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of analytical data. [] Validation procedures for methods used to quantify this compound Propionate typically involve evaluating parameters such as:
Q14: What is the environmental impact of this compound Propionate, and are there strategies to mitigate any negative effects?
A14: As with many pharmaceuticals, the environmental fate and potential effects of this compound Propionate have been subject to investigation. [] While not classified as a persistent organic pollutant, understanding its lifecycle and implementing sustainable practices is essential:
Q15: What are some key resources and infrastructure that facilitate research on this compound Propionate?
A15: The advancement of research on this compound Propionate relies on a robust infrastructure and a collaborative research environment. Key resources include:
- Public Databases: Databases like PubMed, Embase, and the Cochrane Library provide access to a wealth of published research on this compound Propionate, facilitating literature reviews and meta-analyses. [, , ]
- Clinical Trial Registries: Platforms such as ClinicalTrials.gov allow researchers to register and share information about ongoing clinical trials, promoting transparency and facilitating collaboration. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.